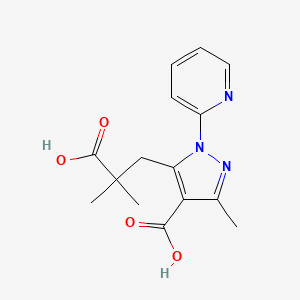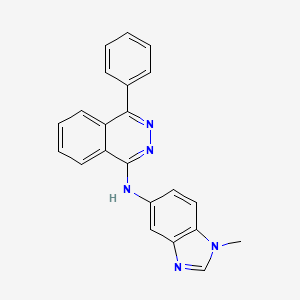
5-(3-chlorobenzyl)-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorobenzyl)-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective antagonist of the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep and wakefulness, and the modulation of these receptors has been shown to have therapeutic potential for the treatment of sleep disorders and other neurological conditions.
Mecanismo De Acción
TAK-915 works by selectively blocking the orexin 2 receptor, which is involved in the regulation of sleep and wakefulness. By blocking this receptor, TAK-915 can modulate the activity of the orexin system and promote sleep.
Biochemical and Physiological Effects:
In addition to its effects on sleep and wakefulness, TAK-915 has been shown to have other biochemical and physiological effects. For example, one study found that TAK-915 was able to reduce anxiety-like behavior in rats, suggesting potential applications for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages for use in lab experiments, including its high selectivity for the orexin 2 receptor and its ability to modulate the orexin system. However, there are also limitations to its use, including the need for careful dosing and potential interactions with other compounds.
Direcciones Futuras
There are several potential future directions for research on TAK-915. One area of interest is the development of new compounds that can selectively target the orexin system for the treatment of sleep disorders and other neurological conditions. Another area of interest is the exploration of TAK-915's potential applications for the treatment of anxiety disorders and other psychiatric conditions.
In conclusion, TAK-915 is a promising compound with potential therapeutic applications in the areas of sleep disorders and neurological conditions. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that it may be a valuable tool for the development of new treatments for these conditions.
Métodos De Síntesis
The synthesis of TAK-915 involves several steps, including the reaction of 3-chlorobenzylamine with 4-ethylpiperazine to form the intermediate compound, which is then reacted with 6-methyl-4(3H)-pyrimidinone to yield the final product. This synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
TAK-915 has been the subject of numerous scientific studies focused on understanding its mechanism of action and potential therapeutic applications. One study found that TAK-915 was effective in improving sleep quality and reducing wakefulness in rats, suggesting potential applications for the treatment of sleep disorders in humans.
Propiedades
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-3-22-7-9-23(10-8-22)18-20-13(2)16(17(24)21-18)12-14-5-4-6-15(19)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGEJYBDQQDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorophenyl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003273.png)

![2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6003281.png)

![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6003300.png)
![4-[1-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6003310.png)
![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6003318.png)
![ethyl 5-hydroxy-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B6003326.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)
![7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6003334.png)

![1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6003348.png)
